

Enpp-1-IN-1: A Comparative Guide for ENPP1 Researchers

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Compound of Interest		
Compound Name:	Enpp-1-IN-1	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Enpp-1-IN-1** with other available tool compounds for the study of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This document summarizes key performance data, details relevant experimental protocols, and visualizes the critical ENPP1 signaling pathway.

ENPP1 has emerged as a significant therapeutic target, particularly in the fields of oncology and immunology. It is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical signaling molecule that activates the STING (stimulator of interferon genes) pathway to initiate an innate immune response.[1][2][3][4] By inhibiting ENPP1, researchers can enhance the cGAMP-STING signaling pathway, thereby promoting anti-tumor immunity.[1][5] **Enpp-1-IN-1** is one of several small molecule inhibitors developed to probe the function of ENPP1 and explore its therapeutic potential.

Comparative Analysis of ENPP1 Inhibitors

The landscape of ENPP1 inhibitors is rapidly evolving, with several compounds demonstrating potent and selective activity. This section provides a comparative overview of **Enpp-1-IN-1** and other notable inhibitors based on available biochemical assay data. It is important to note that direct comparisons of potency values (e.g., IC50, Ki) should be made with caution, as experimental conditions can vary between studies.



Inhibitor	IC50 (nM)	Ki (nM)	Assay Substrate	Notes
Enpp-1-IN-1	-	-	-	A reference tool compound.[6]
Enpp-1-IN-20	8.8 (cell-based)	0.09	Not Specified	Demonstrates potent in vitro activity in both biochemical and cell-based assays.[7]
ISM5939	-	-	cGAMP, ATP	High potency and selectivity.[6]
STF-1623	-	-	Not Specified	Exhibits a long tumor residence time.[8][9]
SR-8314	-	79	Not Specified	Promotes STING activation.[2]
MV-626	-	-	cGAMP	Prevents cGAMP hydrolysis and increases STING activation.[2]
QS1 (quinazoline- piperidine- sulfamide)	36	-	ATP	A non-nucleotide inhibitor.[3]
Compound 7c (meta-pyridine substituted)	-	58	Not Specified	A potent non- nucleotide inhibitor.[2]
Compound 4e (quinazolinone- based)	-	-	Not Specified	A novel drug candidate for tumor

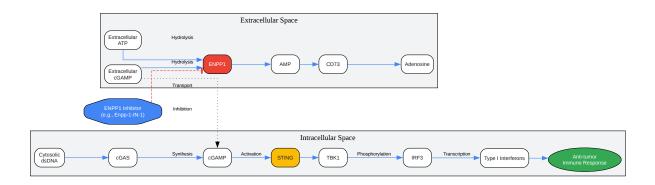


			immunotherapy. [10][11]
Compound 18p (pyrrolopyrimidin e derivative)	25 -	Not Specified	Activates the STING pathway in a concentration- dependent manner.[11]
RBS2418	-	Not Specified	A potent and selective, orally bioavailable small-molecule inhibitor.[12]
TXN10128		Not Specified	An orally administered ENPP1 inhibitor.
ZX-8177	-	Not Specified	Shows marked tumor growth inhibition alone or in combination with anti-PD-L1.

Key Signaling Pathway

ENPP1 plays a crucial role in regulating the cGAS-STING pathway, which is a key component of the innate immune system's response to cancer.





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Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Experimental Protocols

The following section outlines a generalized protocol for screening ENPP1 inhibitors, based on commonly used fluorescence-based assays.

ENPP1 Inhibitor Screening Assay (Fluorescence Polarization)

This protocol is adapted from methodologies described for commercially available ENPP1 inhibitor screening kits.[13][14][15][16]

Objective: To determine the inhibitory potential of a test compound against ENPP1 activity by measuring the production of AMP or GMP from a suitable substrate.



Materials:

- Recombinant human ENPP1 enzyme
- Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.01% Brij-35, pH 7.5)
- Substrate (e.g., ATP or cGAMP)
- Test compound (e.g., **Enpp-1-IN-1**) dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (e.g., ENPP1 Inhibitor C Assay Reagent)
- Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay kit containing antibody and tracer)
- Stop Buffer (e.g., EDTA-containing buffer)
- 384-well, low-volume, black, round-bottom assay plates
- Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
 Also, prepare controls including a no-enzyme control, a no-inhibitor control (vehicle control), and a positive control inhibitor.
- Enzyme Reaction:
 - Add a defined amount of ENPP1 enzyme to each well of the assay plate containing the test compound or controls.
 - Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding the substrate (ATP or cGAMP) to all wells.



- Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C). The incubation time should be optimized to ensure the reaction is in the linear range.
- · Reaction Termination and Detection:
 - Stop the reaction by adding the Stop Buffer to each well.
 - Add the Detection Reagent (antibody and tracer mixture) to each well.
 - Incubate the plate for the recommended time (e.g., 60-90 minutes) at room temperature to allow the antibody-tracer binding to reach equilibrium.
- Data Acquisition:
 - Read the fluorescence polarization of each well using a fluorescence plate reader.

Data Analysis:

- Calculate the percent inhibition for each concentration of the test compound relative to the controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.

Caption: A typical experimental workflow for ENPP1 inhibitor screening.

Conclusion

Enpp-1-IN-1 serves as a valuable tool for investigating the biological functions of ENPP1. However, the field has expanded to include a variety of potent and selective inhibitors with diverse chemical scaffolds. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity, and cell permeability. For researchers aiming to modulate the cGAMP-STING pathway, newer generation inhibitors with well-characterized in vivo activity may offer significant advantages. Careful consideration of the experimental context



and a thorough review of the literature are essential when selecting the most appropriate ENPP1 inhibitor for your research.

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